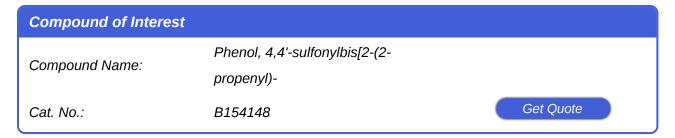


An In-depth Technical Guide on Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the existing scientific literature on **Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-**], a compound of increasing interest in materials science and toxicology. This document synthesizes key findings on its chemical properties, synthesis, and biological activities, with a focus on presenting quantitative data and detailed experimental methodologies to support further research and development.

Physicochemical Properties

Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-], also known as Bis(3-allyl-4-hydroxyphenyl) sulfone or TG-SA, is an organic compound characterized by two phenol rings linked by a sulfonyl group, with each ring bearing a 2-propenyl (allyl) group.[1] Its chemical structure imparts notable thermal properties and reactivity.[1][2]

Table 1: Physicochemical Properties of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]



Property	Value	Source
Molecular Formula	C18H18O4S	[3][4]
Molecular Weight	330.405 g/mol	[1][3]
CAS Number	41481-66-7	[3]
Melting Point	138.5 °C (in toluene)	[3]
Boiling Point (Predicted)	544.5 ± 50.0 °C	[3]
Density (Predicted)	1.253 ± 0.06 g/cm ³	[3]
pKa (Predicted)	7.22 ± 0.20	[3]
LogP	4.46840	[3]
Solubility	Sparingly in DMSO, Slightly in Methanol	[3]
Appearance	Dry Powder	[4]

Synthesis and Chemical Reactions

The primary synthesis of **Phenol**, **4,4'-sulfonylbis[2-(2-propenyl)-**] involves the intramolecular rearrangement of **4,4'-diallyldiphenylsulfone**.[1] This thermally driven reaction is often facilitated by specific chemical agents.[1]

Experimental Protocol: Synthesis via Intramolecular Rearrangement

A common synthetic route involves heating 4,4'-diallyldiphenylsulfone, which triggers a Claisen rearrangement where the allyl groups migrate from the oxygen atoms of a precursor ether to the ortho position on the aromatic rings.[1] A more specific method involves the reaction of 4,4'-diallyldiphenylsulfone with heterocyclic and amino compounds in an inert atmosphere at temperatures between 195-210 °C.[2] This process is designed to achieve high purity and yield with minimal byproducts.[2]

The allyl groups on the molecule are reactive sites that can undergo radical polymerization, making it a candidate for creating cross-linked polymer networks.[1] It also acts as a



nucleophile, readily forming covalent bonds with electrophilic molecules through its allyl groups in substitution reactions like S_N2.[2]

Biological Activity and Toxicology

Due to its structural similarity to bisphenol A (BPA), a known endocrine disruptor, the biological activity of **Phenol**, **4,4'-sulfonylbis[2-(2-propenyl)-**] has been a subject of investigation, particularly its potential endocrine-disrupting effects.[2][5]

3.1. Endocrine Activity

Studies suggest that **Phenol**, **4,4'-sulfonylbis**[**2-(2-propenyl)-**] may exhibit biological activities similar to other bisphenol analogues, including potential estrogenic activity.[2][5] High-throughput screening methods are often employed to compare its activity with other bisphenols to assess its risk profile.[2]

3.2. Toxicity Studies

Animal studies have been conducted to evaluate the toxicity of this compound.

Table 2: Summary of Toxicological Data



Study Type	Species	Dosing	Key Findings	Reference
90-day Oral Gavage	Wistar Rats	0, 100, 300, 600/1000 mg/kg bw/day	Clinical signs of toxicity at ≥300 mg/kg bw/day in males and 1000 mg/kg bw/day in females. Dilated caecum in highdose males and liver enlargement in high-dose females.	[5]
Reproductive/De velopmental Toxicity Screening (OECD TG 421)	Crj:CD (SD) Rats	0, 10, 60, 300 mg/kg bw/day	Showed specific reproductive effects, warranting a hazard classification. Developmental effects were secondary to maternal toxicity.	[5]
In Vitro Skin Irritation (OECD TG 431)	Reconstructed Human Epidermis	~15 mg	Not considered to be a skin irritant.	[5]
Eye Irritation (OECD TG 405)	New Zealand White Rabbits	0.1 g	Did not cause any eye irritation.	[5]
In Vivo Micronucleus Test	NMRI Mice	500, 1000, 2000 mg/kg bw	No clastogenic or aneugenic effects in bone marrow cells.	[5]

Experimental Protocol: 90-Day Oral Toxicity Study (as per OECD TG 408)



- Test Animals: Male Wistar rats (10 animals/sex/dose).
- Administration: Daily oral gavage.
- Dosage Groups: 0 (control), 100, 300, and 1000 mg/kg bw/day. The high dose for males was lowered to 600 mg/kg bw/day from day 70 due to significant body weight decrease.
- Observations: Clinical signs of toxicity, body weight, food consumption, and at termination, gross pathology and histopathology of selected organs.

Analytical Methods

Quantitative analysis of **Phenol**, **4,4'-sulfonylbis**[**2-(2-propenyl)-**] is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC), which separates compounds based on their hydrophobicity.[1] For successful analysis, a specialized reverse-phase column with low silanol activity is recommended to achieve symmetrical peak shapes and reproducible retention times.[1]

Spectroscopic techniques are crucial for structural elucidation.[1] Mass spectrometry helps determine the molecular weight and fragmentation patterns, while 13 C NMR spectroscopy confirms the carbon skeleton.[1] Infrared (IR) spectroscopy would show characteristic bands for the phenolic O-H stretch, aromatic C-H stretch, C=C stretch of the allyl group, S=O stretch of the sulfonyl group, and C-O stretching.[1] UV-Vis spectroscopy is characterized by absorption bands from the $\pi \to \pi^*$ electronic transitions in the benzene rings.[1]

Applications

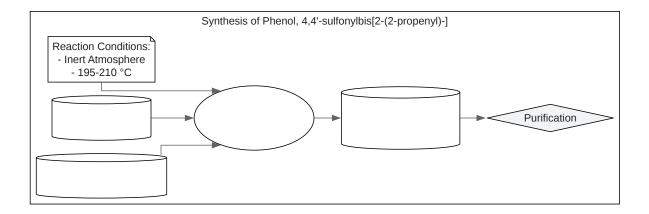
The unique properties of **Phenol**, **4,4'-sulfonylbis**[**2-(2-propenyl)-**] lend it to specialized applications, primarily in:

- Temperature-sensitive developers: Used in photolithography processes where heat sensitivity is critical.[2]
- Microencapsulation: Employed in light-thermal sensitive imaging systems.[2][3]
- Industrial processes: Its thermal stability makes it suitable for various chemical manufacturing processes.[2]



Signaling Pathways and Experimental Workflows

Diagram 1: General Synthesis Workflow

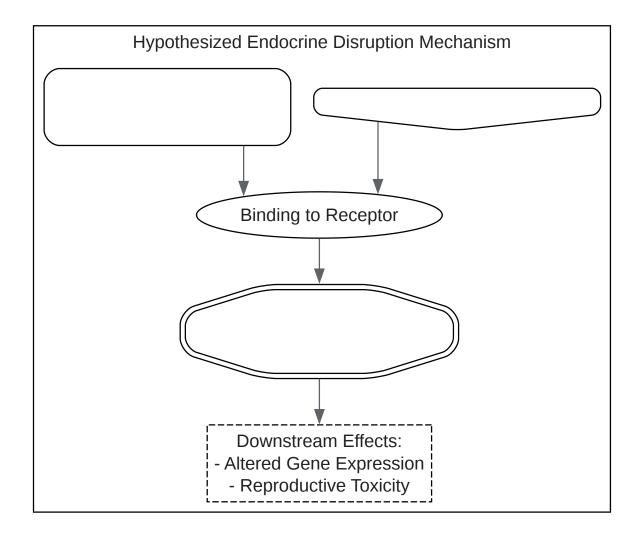


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Caption: A diagram illustrating the general workflow for the synthesis of **Phenol**, **4,4'-sulfonylbis**[**2-(2-propenyl)-**].

Diagram 2: Potential Endocrine Disruption Pathway Logic





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Caption: A logical diagram of the hypothesized endocrine disruption pathway for **Phenol**, **4,4'-sulfonylbis**[**2-(2-propenyl)-**].

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